molecular formula C14H13N3O3 B11468941 3-(4-Ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-(4-Ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B11468941
M. Wt: 271.27 g/mol
InChI Key: PWZRJBOSTTWZNK-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family

Preparation Methods

The synthesis of 3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE can be compared with other oxazolo[5,4-d]pyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3/c1-3-19-10-6-4-9(5-7-10)12-11-13(18)15-8(2)16-14(11)20-17-12/h4-7H,3H2,1-2H3,(H,15,16,18)

InChI Key

PWZRJBOSTTWZNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC(=N3)C

Origin of Product

United States

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